molecular formula C14H18N6O B5537437 2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No. B5537437
M. Wt: 286.33 g/mol
InChI Key: KQUNPSYZUINUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in oncology. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers.

Scientific Research Applications

Anxiolytics and Neurokinin Receptors

Research on diarylacetylene piperidinyl amides, compounds structurally related to "2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide," has shown promising results as novel anxiolytics. These compounds exhibit good oral activity in models predictive of clinical efficacy for treating anxiety, indicating their potential application in developing new therapeutic agents for mood and emotion regulation. The study highlighted modest affinity for neurokinin NK-1 and 2 receptors, which are critical in mood and emotion management (Kordik et al., 2006).

ACAT Inhibition for Disease Treatment

Another study identified a compound with a piperazine unit, showing potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. This finding is crucial for developing treatments for diseases involving ACAT-1 overexpression, demonstrating the chemical's therapeutic potential (Shibuya et al., 2018).

Antibacterial Applications

A study on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed moderate antibacterial potentials against various bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents, with certain derivatives showing more activity against Gram-negative strains (Iqbal et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds bearing a piperidine moiety were synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. This study demonstrates the compounds' promise in treating conditions related to enzyme dysregulation, showcasing their potential therapeutic applications (Khalid et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry. The piperidine ring is a common feature in many pharmaceuticals, suggesting that this compound could have interesting biological activity .

properties

IUPAC Name

2-piperidin-1-yl-N-[3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c21-14(10-19-7-2-1-3-8-19)16-12-5-4-6-13(9-12)20-11-15-17-18-20/h4-6,9,11H,1-3,7-8,10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUNPSYZUINUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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